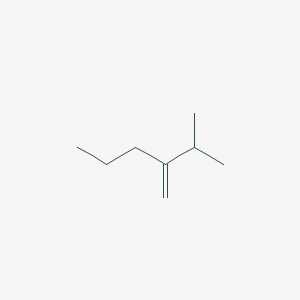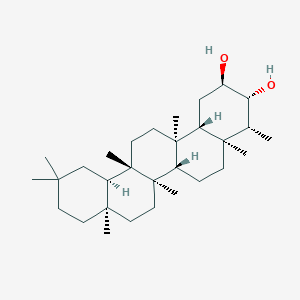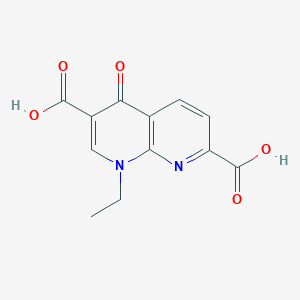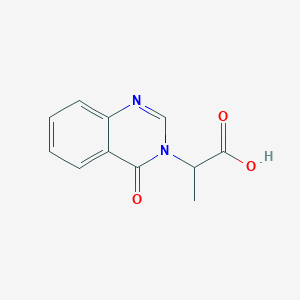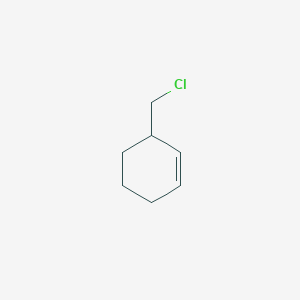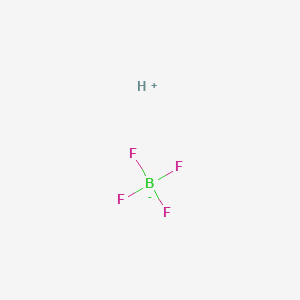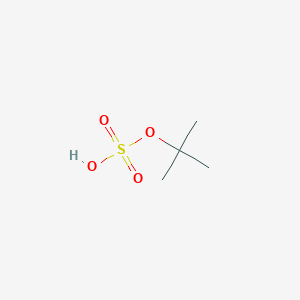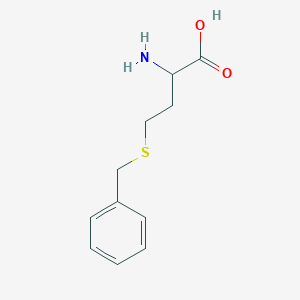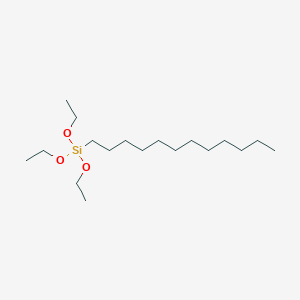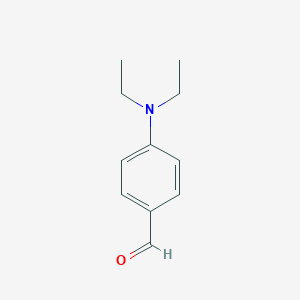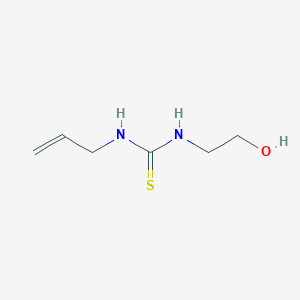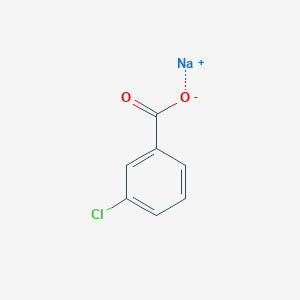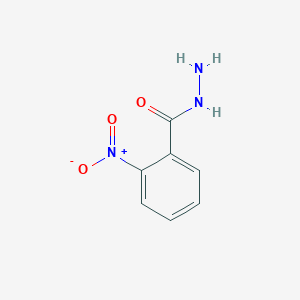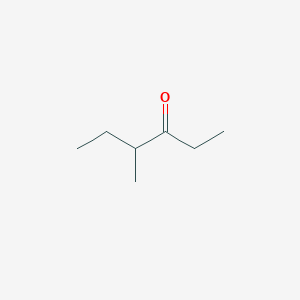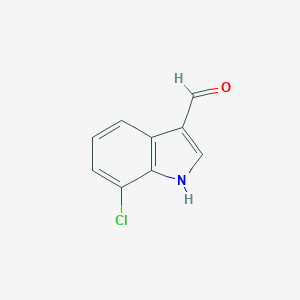
7-chloro-1H-indole-3-carbaldehyde
Vue d'ensemble
Description
7-chloro-1H-indole-3-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as indoles. Indoles are heterocyclic structures containing a benzene ring fused to a pyrrole ring. The presence of a chloro substituent and a carbaldehyde group in the molecule suggests that it has potential for various chemical reactions and could serve as an intermediate in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of indole derivatives, such as 7-chloro-1H-indole-3-carbaldehyde, can be achieved through various methods. One approach is the aminocatalyzed cascade synthesis, which involves the reaction of indole-7-carbaldehyde derivatives with α,β-unsaturated aldehydes. This method utilizes iminium-enamine activation and has been shown to be effective for producing 1,7-annulated indoles with a chloro substituent at the C-3 position, which is crucial for the reaction to proceed. The use of a diphenylprolinol silyl ether catalyst has been reported to yield these annulated indoles in good yields and with high enantioselectivity .
Molecular Structure Analysis
The molecular structure of 7-chloro-1H-indole-3-carbaldehyde is characterized by the indole core, which is a bicyclic structure composed of a six-membered benzene ring fused to a five-membered pyrrole ring. The chloro substituent at the C-3 position and the carbaldehyde group at the C-1 position are significant functional groups that influence the reactivity and potential applications of the molecule. These groups can participate in various chemical reactions and can be modified to introduce additional functionalities.
Chemical Reactions Analysis
Indole derivatives, including 7-chloro-1H-indole-3-carbaldehyde, can undergo a range of chemical reactions. For instance, the Dakin oxidation of indole-7-carbaldehydes can lead to the formation of indoloquinones. This reaction uses hydrogen peroxide and hydrochloric acid to oxidize the indole derivative. The presence of methoxy groups at the C-4 and C-6 positions on the indole ring activates the C-7 position for oxidation. Additionally, the oxidation of indole-7-carbaldehydes with magnesium monoperphthalate can result in the formation of indol-2-ones through oxidation at the C-2 position .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-chloro-1H-indole-3-carbaldehyde are influenced by its molecular structure. The presence of the chloro and carbaldehyde groups not only affects its reactivity but also its physical properties such as solubility, melting point, and boiling point. These properties are essential for determining the conditions under which the compound can be handled and used in chemical syntheses. The fluorescence properties of the 1,7-ring fused indoles prepared from similar compounds suggest that 7-chloro-1H-indole-3-carbaldehyde derivatives may also exhibit interesting optical properties, which could be explored for potential applications in materials science or as fluorescent probes .
Applications De Recherche Scientifique
Synthesis of Enantioenriched 1,7‐Annulated Indoles : A study by Giardinetti et al. (2015) discusses the synthesis of 1,7-annulated indoles using a cascade strategy with 3-chloro-1H-indole-7-carbaldehyde derivatives. This process is significant for producing compounds with fluorescence properties and diverse functional groups, useful in various synthetic transformations (Giardinetti, Moreau, Coeffard, & Greck, 2015).
Gold-Catalyzed Cycloisomerizations : Kothandaraman et al. (2011) describe a method to prepare 1H-indole-2-carbaldehydes and related compounds. The process involves gold(I)-catalyzed cycloisomerization, showcasing the compound's role in efficient synthesis yielding a variety of products (Kothandaraman, Mothe, Toh, & Chan, 2011).
Structural Analysis of Novel Indole Derivatives : Tariq et al. (2020) conducted a comprehensive study on novel indole derivatives, including 4,5,6-trimethoxy-2,3-diphenyl-1H-indole-7-carbaldehyde. They used spectroscopic methods and density functional theory for analysis, suggesting applications in nonlinear optical properties (Tariq et al., 2020).
Synthesis of Heterocyclic Compounds : Vikrishchuk et al. (2019) report on the creation of new heterocyclic compounds, namely triazolo(thiadiazepino)indoles, using 1-alkyl-2-chloro-1H-indole-3-carbaldehydes. This showcases the potential of the compound in heterocyclic chemistry (Vikrishchuk, Suzdalev, Dranikova, Tkachev, & Shilov, 2019).
Antiproliferative Properties : Fawzy et al. (2018) explored the synthesis of new indole derivatives with antiproliferative properties against cancer cell lines, using 1H-indole-3-carbaldehyde. This study indicates the potential of the compound in the development of anticancer drugs (Fawzy, Roaiah, Awad, Wietrzyk, Milczarek, & Soliman, 2018).
Green & Sustainable Synthesis : Madan (2020) reports on the green and sustainable synthesis of knoevenagel condensed products of indole-3-carbaldehydes, indicating the compound's role in environmentally friendly chemistry processes (Madan, 2020).
Safety And Hazards
Propriétés
IUPAC Name |
7-chloro-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-3-1-2-7-6(5-12)4-11-9(7)8/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJNOJSRXQVQRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349236 | |
| Record name | 7-chloro-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-1H-indole-3-carbaldehyde | |
CAS RN |
1008-07-7 | |
| Record name | 7-chloro-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



